4-Cyclopropoxy-3-fluoro-5-isopropoxypyridine
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Overview
Description
4-Cyclopropoxy-3-fluoro-5-isopropoxypyridine is a chemical compound with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluoro group, and an isopropoxy group attached to a pyridine ring. It is primarily used in research and development settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-fluoro-5-isopropoxypyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-fluoro-5-isopropoxypyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives.
Scientific Research Applications
4-Cyclopropoxy-3-fluoro-5-isopropoxypyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Researchers use the compound to study its interactions with biological molecules and its potential effects on biological systems.
Medicine: While not used directly in medicine, the compound serves as a precursor or intermediate in the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-fluoro-5-isopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-4-fluoro-5-isopropoxypyridine: This compound has a similar structure but with different positions of the functional groups.
3-Cyclopropoxy-5-fluoro-4-isopropoxypyridine: Another similar compound with variations in the positions of the functional groups.
Uniqueness
4-Cyclopropoxy-3-fluoro-5-isopropoxypyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and development for creating new compounds with desired properties.
Properties
Molecular Formula |
C11H14FNO2 |
---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-fluoro-5-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14FNO2/c1-7(2)14-10-6-13-5-9(12)11(10)15-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
VLGAYWGFPDCDNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CN=CC(=C1OC2CC2)F |
Origin of Product |
United States |
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